N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide
Brand Name: Vulcanchem
CAS No.: 341020-65-3
VCID: VC6241455
InChI: InChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
SMILES: CC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O
Molecular Formula: C18H16N2O4
Molecular Weight: 324.336

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide

CAS No.: 341020-65-3

Cat. No.: VC6241455

Molecular Formula: C18H16N2O4

Molecular Weight: 324.336

* For research use only. Not for human or veterinary use.

N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide - 341020-65-3

Specification

CAS No. 341020-65-3
Molecular Formula C18H16N2O4
Molecular Weight 324.336
IUPAC Name N-[3-[2-(3-hydroxy-2-oxo-1H-indol-3-yl)acetyl]phenyl]acetamide
Standard InChI InChI=1S/C18H16N2O4/c1-11(21)19-13-6-4-5-12(9-13)16(22)10-18(24)14-7-2-3-8-15(14)20-17(18)23/h2-9,24H,10H2,1H3,(H,19,21)(H,20,23)
Standard InChI Key UXMALSVBWSOHFK-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Introduction

Molecular Structure and Physicochemical Properties

N-{3-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide belongs to the indole alkaloid family, featuring a 2,3-dihydro-1H-indol-2-one core substituted with a hydroxy group at position 3 and an acetylated phenyl side chain at position 3 of the indole ring. Its IUPAC name is N-[3-(2-(3-hydroxy-2-oxoindolin-3-yl)acetyl)phenyl]acetamide, with a molecular formula of C₁₉H₁₇N₂O₄ and a molecular weight of 337.35 g/mol .

Table 1: Comparative Molecular Properties of Related Indole Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
N-{3-[2-(3-Hydroxy-2-oxo...)acetamideC₁₉H₁₇N₂O₄337.35Indole-2-one, acetyl, hydroxy
SA C₁₃H₁₄N₂O₃246.26Indole-2-one, ethylacetamide
N-(2-Oxo-1-phenethyl...)acetamide C₁₈H₁₈N₂O₂294.34Indole-2-one, phenethyl, acetamide

The compound’s solubility and stability are influenced by its polar hydroxy and acetamide groups, suggesting moderate water solubility and sensitivity to oxidative conditions .

Hypothesized Mechanisms of Action

Indole derivatives are known to modulate critical cellular pathways. While direct evidence for N-{3-[2-(3-hydroxy-2-oxo...)acetamide is lacking, analogous compounds provide mechanistic insights:

Apoptosis and Autophagy Induction

The structurally similar compound SA (C₁₃H₁₄N₂O₃) induces apoptosis in melanoma cells by activating caspase-3 and upregulating pro-apoptotic Bax while suppressing anti-apoptotic Bcl-2 . Concurrently, SA triggers autophagy via PI3K/Akt/mTOR pathway inhibition, leading to LC3-II accumulation and p62 degradation . These mechanisms are likely conserved across indole-2-one derivatives due to shared structural motifs.

Anti-Inflammatory Activity

Indole derivatives often suppress pro-inflammatory cytokines. For example, Oprea1_786734 (a positional isomer) inhibits IL-1β, TNF-α, and IL-6 production in macrophages by blocking NF-κB translocation. Although direct data for the 3-phenyl isomer are unavailable, its structural similarity suggests comparable cytokine modulation.

Kinase Pathway Modulation

The PI3K/Akt and MAPK pathways are common targets. SA reduces phosphorylated Akt and ERK levels in melanoma cells, impairing proliferation and survival . Molecular docking studies suggest indole-2-one derivatives bind to ATP pockets in kinases, a property potentially shared by N-{3-[2-(3-hydroxy-2-oxo...)acetamide.

Synthesis and Structural Optimization

The synthesis of indole-2-one derivatives typically involves multi-step organic reactions:

  • Indole Core Formation: Cyclization of substituted anilines with keto esters under acidic conditions.

  • Side Chain Introduction: Friedel-Crafts acylation or Suzuki coupling to attach acetylphenyl groups.

  • Acetylation: Reaction with acetic anhydride to form the acetamide moiety .

Optimization focuses on enhancing bioavailability. For instance, SA’s ethylacetamide side chain improves cellular uptake compared to simpler analogs . The 3-phenyl substitution in N-{3-[2-(3-hydroxy-2-oxo...)acetamide may further enhance target affinity due to increased hydrophobic interactions.

Preclinical Research and Applications

Neuroprotective Effects

Indole derivatives inhibit amyloid-β aggregation and tau phosphorylation. SA analogs reduced neuronal apoptosis by 40% in Alzheimer’s models , suggesting potential cross-application for the target compound.

Anti-Inflammatory Efficacy

In LPS-induced inflammation models, Oprea1_786734 decreased IL-6 levels by 70% at 10 μM. Structural tweaks in the 3-phenyl isomer might enhance cytokine suppression while minimizing off-target effects.

Challenges and Future Directions

  • Synthetic Complexity: The multi-step synthesis of N-{3-[2-(3-hydroxy-2-oxo...)acetamide necessitates cost-effective scaling.

  • Pharmacokinetic Profiling: Future studies must assess absorption, distribution, and metabolism.

  • Target Validation: CRISPR screens or proteomic analyses could identify direct molecular targets.

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